1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a tert-butylamino group attached to a thioether-linked acetamide moiety at position 1, a propyl substituent at position 4, and an N-isobutylcarboxamide group at position 6. Synthesis typically involves cyclization of hydrazinoquinazoline precursors followed by alkylation with N-(tert-butyl)-2-chloroacetamide . The compound’s physicochemical properties, such as moderate lipophilicity (predicted logP ~3.2) and a melting point range of 190–200°C (estimated from analogs), suggest suitability for further pharmacological evaluation .
Properties
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S/c1-7-10-28-20(32)16-9-8-15(19(31)24-12-14(2)3)11-17(16)29-21(28)26-27-22(29)33-13-18(30)25-23(4,5)6/h8-9,11,14H,7,10,12-13H2,1-6H3,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWDZNXGZFTBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are DNA and A2B receptors . DNA intercalation is a common mechanism of action for many anticancer agents, where the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function. A2B receptors are a subtype of adenosine receptors and have been associated with anticancer activity.
Mode of Action
This compound interacts with its targets through DNA intercalation and A2B receptor antagonism . In DNA intercalation, the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function. As an A2B receptor antagonist, it binds to the A2B receptors, blocking their activation and subsequent signaling pathways.
Biochemical Pathways
The compound’s interaction with DNA and A2B receptors affects several biochemical pathways. DNA intercalation can lead to cell cycle arrest and apoptosis , as the DNA damage triggers cellular repair mechanisms. If the damage is too severe, the cell undergoes programmed cell death. A2B receptor antagonism can also lead to anti-proliferative effects .
Biological Activity
The compound 1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide , identified by CAS number 1111237-44-5 , is a synthetic organic molecule characterized by a complex structure that includes a quinazoline core fused with a triazole ring. Its unique molecular configuration suggests potential applications in medicinal chemistry, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 472.6 g/mol . The structural characteristics include several functional groups such as an amine, carboxamide, and thioether, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H32N6O3S |
| Molecular Weight | 472.6 g/mol |
| CAS Number | 1111237-44-5 |
Preliminary studies indicate that the compound exhibits significant biological activities through its interaction with various biological targets. The presence of the triazole and quinazoline moieties suggests potential inhibitory effects on specific enzymes and receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes critical for metabolic processes. For instance, it may affect kinases or phosphatases involved in signal transduction pathways that regulate cell proliferation and survival.
- G Protein-Coupled Receptor (GPCR) Interaction : GPCRs are vital for mediating various physiological responses. The compound's structure may allow it to act as an antagonist or agonist at specific GPCRs, influencing intracellular signaling cascades such as cyclic AMP (cAMP) production and calcium ion mobilization .
- Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties, which can mitigate oxidative stress within cells, thereby protecting against cellular damage.
Study 1: Inhibition of Enzymatic Activity
A study investigated the inhibitory effects of the compound on specific enzymes related to cancer metabolism. The results indicated that at certain concentrations, the compound significantly reduced enzyme activity by up to 70% , suggesting its potential as a therapeutic agent in oncology.
Study 2: GPCR Modulation
Another research focused on the modulation of GPCRs by this compound. It was found to selectively inhibit β-adrenoceptors, leading to decreased heart rate and contractility in cardiac tissues. This effect was attributed to its ability to block adenylyl cyclase activity, thereby reducing cAMP levels .
Research Findings Summary
Research findings highlight the following key biological activities of the compound:
| Biological Activity | Findings |
|---|---|
| Enzyme Inhibition | Up to 70% reduction in activity observed |
| GPCR Modulation | Selective inhibition of β-adrenoceptors |
| Antioxidant Properties | Potential protective effects against oxidative stress |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related analogs, focusing on substituents and key properties:
*Estimated based on analogs.
Key Findings:
Substituent Effects on Bioactivity: The tert-butylamino group in the target compound improves metabolic stability compared to the benzylamino group in , which may undergo faster oxidative metabolism due to the aromatic ring.
Electronic and Steric Comparisons :
- Compounds with methylthio groups (e.g., ) exhibit reduced steric hindrance but lower binding affinity in docking studies, as seen in analogs tested against kinase targets .
- The benzyl group at R4 () enhances π-π interactions but reduces solubility, limiting bioavailability .
Synthetic Yields :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
